molecular formula C19H30N2O4 B13782950 Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester CAS No. 63986-53-8

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester

Cat. No.: B13782950
CAS No.: 63986-53-8
M. Wt: 350.5 g/mol
InChI Key: FHEKXUCBYOOBDI-UHFFFAOYSA-N
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Description

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester is a complex organic compound with a unique structure that combines carbanilic acid with a morpholinoethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester typically involves the esterification of carbanilic acid derivatives with 2-morpholinoethanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Common methods include:

    Esterification Reaction: Carbanilic acid derivatives are reacted with 2-morpholinoethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Solvent Use: Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with enzymes or receptors in biological systems. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Similar in structure but may have different ester or amine groups.

    Phenyl esters: Share the ester functional group but differ in the aromatic substituents.

Uniqueness

Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester is unique due to its combination of a carbanilic acid core with a morpholinoethyl ester group, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

63986-53-8

Molecular Formula

C19H30N2O4

Molecular Weight

350.5 g/mol

IUPAC Name

2-morpholin-4-ylethyl N-(2-methyl-4-pentoxyphenyl)carbamate

InChI

InChI=1S/C19H30N2O4/c1-3-4-5-11-24-17-6-7-18(16(2)15-17)20-19(22)25-14-10-21-8-12-23-13-9-21/h6-7,15H,3-5,8-14H2,1-2H3,(H,20,22)

InChI Key

FHEKXUCBYOOBDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCOCC2)C

Origin of Product

United States

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